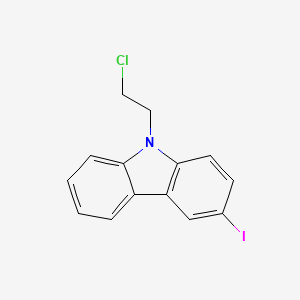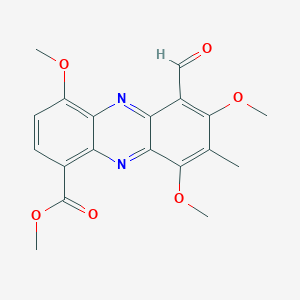
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate is a complex organic compound with the molecular formula C19H18N2O6 This compound is known for its unique structure, which includes multiple methoxy groups and a phenazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the formation of the phenazine core, followed by the introduction of methoxy groups and the formyl group through selective reactions. The final step often involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate: Lacks the 8-methyl group.
Methyl 6-formyl-4,7,9-trimethoxy-8-ethylphenazine-1-carboxylate: Contains an ethyl group instead of a methyl group at the 8-position.
Uniqueness
Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
26887-80-9 |
|---|---|
Molekularformel |
C19H18N2O6 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate |
InChI |
InChI=1S/C19H18N2O6/c1-9-17(25-3)11(8-22)14-16(18(9)26-4)21-13-10(19(23)27-5)6-7-12(24-2)15(13)20-14/h6-8H,1-5H3 |
InChI-Schlüssel |
WWFIWPFADFLIGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC3=C(C=CC(=C3N=C2C(=C1OC)C=O)OC)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


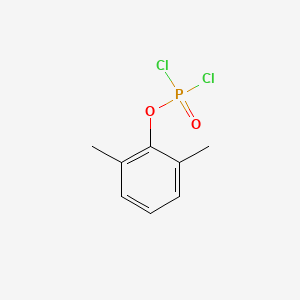
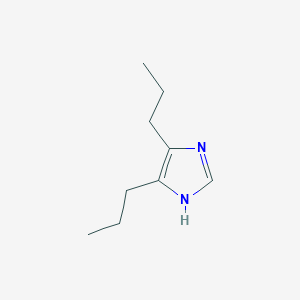
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)

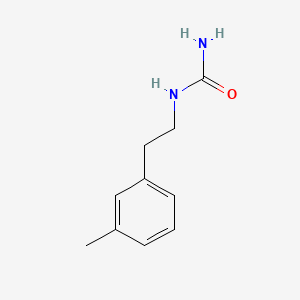
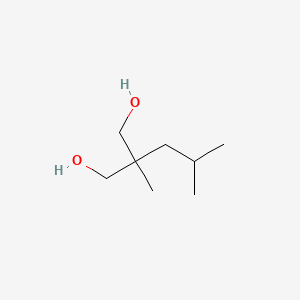
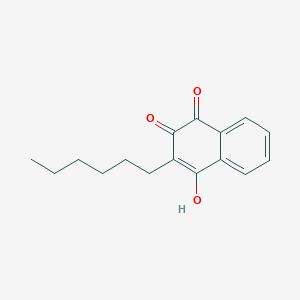
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
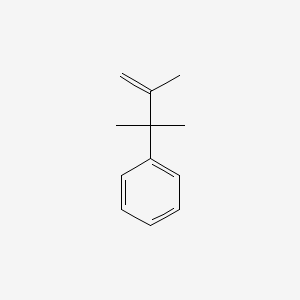
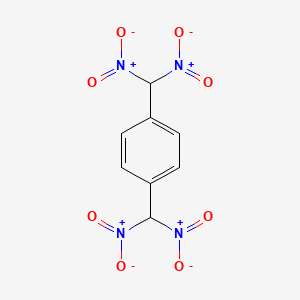
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
